Superior In Vivo Efficacy of M9346A-sulfo-SPDB-DM4 Over SPP-DM1 and SPDB-DM4 Conjugates in an Ovarian Cancer Xenograft Model
In a direct comparative study using the same anti-FOLR1 antibody (M9346A), the conjugate bearing the sulfo-SPDB-DM4 payload demonstrated the highest anti-tumor activity. The study reported that the sulfo-SPDB-DM4 conjugate was the 'most active conjugate against the Ovcar-3 model' and was part of the most efficacious design in vivo [1]. The M9346A-sulfo-SPDB-DM4 conjugate was more active than the SPP-DM1 conjugate in both KB and Ovcar-3 xenograft models [1].
| Evidence Dimension | In vivo anti-tumor efficacy |
|---|---|
| Target Compound Data | M9346A-sulfo-SPDB-DM4: Designated as 'most efficacious design in vivo' and 'most active conjugate against Ovcar-3 model' [1]. |
| Comparator Or Baseline | M9346A-SPP-DM1 and M9346A-SPDB-DM4. |
| Quantified Difference | Superior activity relative to SPP-DM1 conjugate; comparable to superior activity vs. SPDB-DM4 conjugate depending on the tumor model [1]. |
| Conditions | Human tumor xenograft models: KB (cervical) and Ovcar-3 (ovarian) in mice. |
Why This Matters
This head-to-head evidence demonstrates that the specific combination of the sulfo-SPDB linker with DM4 yields superior in vivo performance over alternative cleavable linkers, justifying its selection for lead ADC candidates targeting solid tumors.
- [1] Coccia, J., et al. (2011). Abstract 4576: IMGN853, an anti-Folate Receptor I antibody-maytansinoid conjugate for targeted cancer therapy. Cancer Research, 71(8 Supplement), 4576-4576. DOI: 10.1158/1538-7445.AM2011-4576 View Source
